molecular formula C7H7ClN4S B3318622 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 101251-18-7

7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3318622
CAS No.: 101251-18-7
M. Wt: 214.68 g/mol
InChI Key: QEFWPDVSBZHJOK-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 24415-66-5) is a triazolopyrimidine derivative characterized by a fused bicyclic structure. Its molecular formula is C₆H₅ClN₄, with substituents at three critical positions:

  • Chlorine at C-7 (electron-withdrawing group enhancing electrophilic substitution reactivity).
  • Methyl at C-5 (steric and electronic modulation).

The compound is synthesized via chlorination of precursor triazolopyrimidines using POCl₃ or greener methods like nucleophilic aromatic substitution (SNAr) in PEG-400 . Its molecular weight is 168.58 g/mol, with a density of 1.59 g/cm³ . It exhibits broad bioactivity, including antitumor, antifungal, and herbicidal properties, attributed to its substituent-driven interactions with biological targets .

Properties

IUPAC Name

7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWPDVSBZHJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class, recognized for its diverse biological activities . This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C7H7ClN4SC_7H_7ClN_4S and features a chlorinated triazole ring fused to a pyrimidine structure. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring.
  • Chlorination at the 7-position.
  • Methylation at the 5-position.
  • Introduction of the methylthio group.

This multi-step synthesis allows for the fine-tuning of the compound's properties through the introduction of various functional groups.

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent . It interacts with several molecular targets involved in cancer cell proliferation and survival pathways. A study found that derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

Antiviral Properties

The compound has also shown promise as an antiviral agent . In vitro studies indicated that it could inhibit viral replication in certain models. For instance, it demonstrated activity against viruses such as HIV and other RNA viruses, with effective concentrations reported in the micromolar range .

The biological activity of this compound is attributed to its ability to modulate various cell signaling pathways :

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
  • Interaction with Nucleic Acids : It can bind to DNA or RNA structures, interfering with viral replication and transcription processes.

Data Table: Biological Activity Overview

Activity Type Target EC50 (µM) Comments
AnticancerVarious cancer cell lines10 - 50Significant cytotoxicity observed
AntiviralHIV3.98High therapeutic index (>105)
AntiviralRNA viruses20 - 100Effective against multiple strains

Case Studies

  • Anticancer Efficacy : In a study involving A431 vulvar epidermal carcinoma cells, derivatives of this compound inhibited cell proliferation significantly compared to control groups .
  • Antiviral Activity : Research highlighted its efficacy against HIV-1 with an EC50 value indicating potent antiviral effects without significant cytotoxicity .
  • Neuropharmacological Effects : Preliminary studies suggested that metabolites of this compound could enhance neurotransmitter levels in the brain, indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

The compound 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, also known as this compound, is a specialty chemical with the CAS number 1190399-72-4 . It belongs to the class of specialty materials and has the molecular formula C7H7ClN4SC_7H_7ClN_4S .

Synonyms: The compound is also known by several synonyms, including :

  • This compound
  • 7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • SCHEMBL1681653
  • CS-0089555
  • 2-(Methylthio)-5-methyl-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-chloro-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine

Properties:
7-Chloro-5-(methylthio)-[1,2,4]triazolo[1,5-c]pyrimidine has a purity of 95% and is a pale-yellow to yellow-brown solid .

While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not available in the search results, the broader chemical context of triazolopyrimidines suggests potential applications .

Triazolopyrimidines in Scientific Research:
Triazolopyrimidine derivatives have been explored for various biological activities. For instance, novel N-anilino-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives have been synthesized and assessed for in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines . Certain compounds in this series exhibited marked cytotoxicity, with compound 23 showing particular promise as a lead compound . The study indicated that the activity is highly dependent on the substitution pattern of side chains at the C-2 position and that a 4-triflouromethylanilino substituent at the C-7 position may enhance anticancer potency .

Other research has explored the synthesis and antibacterial activity of related compounds, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles . Additionally, 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been synthesized and studied for their physicochemical characteristics .

Potential Applications:
Given the broader research on triazolopyrimidines and related compounds, this compound may have potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of novel therapeutic agents, particularly in cancer research .
  • Agrochemicals: As a building block for developing new pesticides or herbicides.
  • Materials Science: In the synthesis of specialty materials with specific properties .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at C-2 and C-7, altering electronic, steric, and pharmacokinetic profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cl (7), Me (5), SMe (2) C₆H₅ClN₄ 168.58 Antitumor, antifungal, herbicidal
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), Me (5), cyclobutyl (2) C₁₀H₁₁ClN₄ 222.67 Undisclosed bioactivity
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), Me (5), Et (2) C₈H₉ClN₄ 196.64 Biochemical reagent applications
7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7-phenoxy), Ph (5) C₁₇H₁₁ClN₄O 322.75 Antiproliferative activity
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine O (7), Ph (5) C₁₁H₈N₄O 212.21 Metal coordination, electronic studies

Key Observations:

  • C-2 Substituents : Methylthio (-SMe) in the target compound enhances nucleophilic substitution reactivity compared to bulkier groups like cyclobutyl or ethyl , which may hinder binding to enzyme active sites.
  • C-7 Modifications: Chlorine substitution (electron-withdrawing) improves stability and SNAr reactivity compared to phenoxy or oxo groups , which alter electronic delocalization.
  • Lipophilicity: The methylthio group increases lipophilicity (logP ~2.1 estimated), enhancing membrane permeability relative to polar oxo or anilino derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

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